4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile
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Overview
Description
4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with hydroxy, methyl, and nitrile groups. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-1,2,5-trimethylpiperidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxo-1,2,5-trimethylpiperidine-4-carbonitrile.
Reduction: Formation of 4-hydroxy-1,2,5-trimethylpiperidine-4-amine.
Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the development of catalysts and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1,2,5-trimethylpiperidine: Lacks the nitrile group, resulting in different chemical reactivity and applications.
1,2,5-Trimethylpiperidine-4-carbonitrile: Lacks the hydroxy group, affecting its ability to form hydrogen bonds and interact with biological targets.
Uniqueness
4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile is unique due to the presence of both hydroxy and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-5-11(3)8(2)4-9(7,12)6-10/h7-8,12H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKVJLQFGCECG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)(C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343843 |
Source
|
Record name | 4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51871-79-5 |
Source
|
Record name | 4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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